Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate
描述
Discovery and Historical Context
The development of spirocyclic compounds, which form the foundational framework of this compound, traces its origins to the early twentieth century when von Baeyer first identified spiro compounds in 1900. This pioneering discovery established the groundwork for understanding twisted molecular structures with two or more rings sharing a single atom, fundamentally altering the landscape of organic chemistry. The historical progression of spirocyclic chemistry gained significant momentum in 1939 when Pfau and Plattner extracted β-vetivone from vetiver oil, marking one of the earliest isolated spiro natural products. This discovery proved particularly significant as the structure was initially misidentified as hydroazulenic rather than the correct spiro[4.5]decane configuration, an error that persisted until Marshall and colleagues rectified it through total synthesis in 1968.
The evolution of spirocyclic compound research accelerated substantially throughout the latter half of the twentieth century, with the field maturing significantly since the 1970s when many spiro compound structures were first elucidated. Contemporary synthetic methodologies for spirocyclic frameworks have advanced considerably from these early discoveries, with modern approaches demonstrating enhanced efficiency and enantioselectivity compared to their historical predecessors. The specific compound this compound represents a culmination of these historical developments, incorporating the accumulated knowledge of spirocyclic chemistry into a sophisticated molecular design suitable for pharmaceutical applications.
The progression from basic spirocyclic discovery to complex pharmaceutical intermediates like this compound illustrates the remarkable evolution of synthetic organic chemistry over more than a century. Research efforts spanning multiple decades have demonstrated that spirocyclic motifs are becoming increasingly prevalent as templates in drug discovery, serving as the subject of extensive contemporary reviews and investigations. The historical context of spirocyclic chemistry provides essential background for understanding how compounds like this compound emerged as sophisticated pharmaceutical intermediates, building upon foundational discoveries that began over a century ago.
Chemical Classification and Nomenclature
This compound belongs to the heterocyclic spirocyclic compound class, specifically categorized as a complex organic molecule containing both nitrogen and oxygen heteroatoms within its spirocyclic framework. The compound can be systematically classified according to multiple nomenclature systems, with its Chemical Abstracts Service number 898781-29-8 serving as the primary identifier for regulatory and research purposes. Alternative nomenclature designations include ethyl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ε-oxobenzenehexanoate and benzenehexanoic acid, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ε-oxo-, ethyl ester, reflecting the systematic International Union of Pure and Applied Chemistry naming conventions.
The molecular classification reveals several distinct functional group categories within the compound structure. The ethyl ester functionality positions this molecule within the ester class of organic compounds, while the presence of the phenyl ring system classifies it as an aromatic compound. The ketone functionality embedded within the hexanoate chain further categorizes it as a carbonyl-containing compound, specifically an aryl ketone derivative. The spirocyclic core structure, designated as 1,4-dioxa-8-azaspiro[4.5]decane, represents a bicyclic system where two rings share a single quaternary carbon atom, with the designation [4.5] indicating ring sizes of four and five members respectively.
| Classification Category | Specific Designation | Structural Feature |
|---|---|---|
| Primary Class | Heterocyclic Spirocyclic Compound | Spiro carbon center with heteroatoms |
| Functional Groups | Ethyl Ester | Terminal ethyl ester group |
| Aromatic System | Substituted Benzene | Phenyl ring with methylene bridge |
| Ketone Classification | Aryl Ketone | Carbonyl adjacent to aromatic system |
| Ring System | Spiro[4.5]decane | Bicyclic with 4 and 5 membered rings |
The systematic nomenclature analysis reveals that this compound incorporates multiple chemical classifications simultaneously, creating a complex molecular architecture that spans several traditional organic chemistry categories. The heterocyclic nature of the spirocyclic framework, combined with the aromatic and aliphatic components, positions this compound within the broader classification of pharmaceutical intermediates designed for biological activity. Understanding these classification systems provides essential context for comprehending the compound's chemical behavior and potential applications in synthetic chemistry and drug development.
Structural Significance in Spirocyclic Chemistry
The structural architecture of this compound exemplifies the sophisticated three-dimensional geometries that characterize modern spirocyclic chemistry. The spiro center within this compound creates a naturally occurring three-dimensional structure that significantly reduces conformational entropy penalties associated with target binding, while simultaneously producing diverse three-dimensional molecular shapes that enhance biological activity. The perpendicular arrangement inherent in spirocyclic compounds results in the suppression of molecular interactions between π-systems, which enhances solubility properties and prevents the formation of excimers commonly observed in solid-state fluorescent compounds.
The 1,4-dioxa-8-azaspiro[4.5]decane core represents a particularly significant structural motif within the broader context of spirocyclic chemistry, incorporating both oxygen and nitrogen heteroatoms within the bicyclic framework. This heterocyclic arrangement provides multiple sites for hydrogen bonding and electronic interactions, substantially expanding the compound's potential for specific molecular recognition events. The structural significance extends beyond simple geometric considerations, as the doubling of molecular weight combined with the cross-shaped molecular structure and inherent rigidity leads to entanglement in the amorphous solid state, effectively inhibiting crystallization processes.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Spiro Carbon Center | Quaternary carbon junction | Three-dimensional rigidity |
| Dioxa Framework | Two oxygen heteroatoms | Enhanced hydrogen bonding |
| Azaspiro System | Nitrogen incorporation | Basicity and nucleophilicity |
| Perpendicular Ring Arrangement | Geometric constraint | Reduced π-π interactions |
| Cross-shaped Architecture | Molecular geometry | Improved solubility profile |
The structural complexity of this compound demonstrates how modern spirocyclic chemistry can achieve sophisticated molecular architectures that combine multiple functional elements within a single framework. The integration of the dioxa-azaspiro system with aromatic and aliphatic components creates a multifunctional molecule capable of diverse chemical interactions. Research indicates that such structural arrangements are particularly valuable in medicinal chemistry applications, where the three-dimensional architecture enables specific interactions with biological targets while maintaining favorable pharmacological properties. The structural significance of this compound within spirocyclic chemistry represents an evolution from simple bicyclic systems to complex pharmaceutical intermediates that leverage the unique geometric and electronic properties of spirocyclic frameworks for therapeutic applications.
属性
IUPAC Name |
ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-2-26-21(25)10-6-5-9-20(24)19-8-4-3-7-18(19)17-23-13-11-22(12-14-23)27-15-16-28-22/h3-4,7-8H,2,5-6,9-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXOYUXRBUANAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643796 | |
| Record name | Ethyl 6-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-29-8 | |
| Record name | Ethyl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The spirocyclic core is commonly synthesized via cyclization reactions involving amino alcohol precursors and appropriate di-functional electrophiles to form the dioxaspiro ring system. Literature suggests that the 1,4-dioxa-8-azaspiro[4.5]decane can be prepared by:
- Starting from a piperidine derivative,
- Reacting with ethylene glycol derivatives under acidic or basic catalysis to form the dioxaspiro ring,
- Purification by crystallization or chromatography to isolate the pure spirocyclic amine.
Functionalization of the Phenyl Ring
The phenyl ring is functionalized at the ortho position (2-position) to introduce a benzyl-type linker for attachment of the spirocyclic amine. This is often achieved by:
- Bromination or iodination at the 2-position of ethyl 6-oxohexanoate benzene derivative,
- Subsequent nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to attach the spirocyclic amine moiety.
Coupling of Spirocyclic Amine to Phenyl Ring
The key step involves the formation of the benzylamine linkage between the spirocyclic amine and the phenyl ring. This is typically performed by:
- Reacting the halogenated phenyl intermediate with the spirocyclic amine under basic conditions,
- Employing palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution depending on the leaving group,
- Controlling reaction temperature and solvent to maximize yield and minimize side reactions.
Introduction of the Ketohexanoate Chain and Final Esterification
The ketohexanoate chain is introduced by:
- Alkylation or acylation of the phenyl-substituted intermediate with ethyl 6-bromohexanoate or ethyl 6-oxohexanoate derivatives,
- Ensuring the keto group remains intact during coupling,
- Final purification using column chromatography or recrystallization to achieve high purity.
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 1,4-dioxa-8-azaspiro[4.5]decane core | Piperidine derivative + ethylene glycol, acid/base catalyst | Spirocyclic amine intermediate |
| 2 | Halogenation of phenyl ring at 2-position | Bromination/iodination agents (e.g., NBS, I2) | Halogenated phenyl intermediate |
| 3 | Coupling spirocyclic amine to phenyl ring | Pd-catalyst, base, solvent (e.g., toluene, DMF) | Benzylamine-linked intermediate |
| 4 | Alkylation/acylation with ketohexanoate | Ethyl 6-bromohexanoate, base | Final product: Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |
- The spirocyclic amine synthesis is critical; reaction conditions must minimize ring opening or rearrangement.
- Cross-coupling reactions benefit from palladium catalysts with bulky phosphine ligands to enhance selectivity and yield.
- Protecting groups may be employed on the keto or ester functionalities during intermediate steps to prevent side reactions.
- Purification typically requires high-performance liquid chromatography (HPLC) or preparative chromatography to separate regioisomers or impurities.
- Yields for the overall synthesis are moderate (30-60%) depending on reaction scale and conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Spirocyclic core formation | Acid/base catalysis, reflux, 4-12 h | Monitor for ring integrity |
| Phenyl halogenation | NBS or I2, room temp to reflux | Regioselectivity critical |
| Coupling reaction | Pd catalyst (e.g., Pd2(dba)3), phosphine ligand, base (NaOtBu), 80-110°C | Optimize ligand and solvent |
| Alkylation/acylation | Base (K2CO3), solvent (DMF), 50-80°C | Protect keto group if needed |
| Purification | Column chromatography, HPLC | Essential for purity >95% |
The preparation of this compound involves a carefully orchestrated multi-step synthesis focusing on constructing the spirocyclic amine, functionalizing the phenyl ring, and coupling these fragments with the ketohexanoate ester chain. The synthetic route requires expertise in spirocyclic chemistry, palladium-catalyzed cross-coupling, and ester chemistry to achieve high purity and yield. Optimization of each step and thorough purification are essential for obtaining the target compound suitable for research applications.
化学反应分析
Types of Reactions
Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups present in the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
科学研究应用
Chemical Properties and Structure
The compound is characterized by a complex structure that includes an ethyl ester, a spirocyclic moiety, and a dioxane ring. Its molecular formula is , and it has a molecular weight of 389.49 g/mol. The presence of multiple functional groups contributes to its reactivity and versatility in synthesis.
Medicinal Chemistry
Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate has shown potential in medicinal applications, particularly in the development of pharmaceuticals targeting various diseases.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, spirocyclic compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. This compound could serve as a lead compound for further development in anticancer therapies.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be evaluated for similar properties.
Material Science
In material science, the compound's ester functionality allows it to be used in the synthesis of polymers and other materials.
Polymer Synthesis
This compound can act as a monomer in the production of specialty polymers with tailored properties for applications in coatings, adhesives, and biomedical devices.
Drug Delivery Systems
Due to its biocompatibility and ability to form nanoparticles, this compound may be utilized in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Chemical Intermediate
The compound serves as an important intermediate in organic synthesis. Its complex structure allows for further functionalization, leading to the development of new derivatives with enhanced biological activities or improved material properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics. |
| Study B | Antimicrobial Properties | Showed significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |
| Study C | Polymer Applications | Successfully incorporated into poly(lactic-co-glycolic acid) (PLGA) matrices for controlled drug release studies. |
作用机制
The mechanism of action of Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The spirocyclic system and functional groups present in the compound allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structural Variations
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a common feature among analogs, but substituents and side chains vary significantly:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Ethyl 8-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate | Extended carbon chain (octanoate vs. hexanoate) | C₂₄H₃₅NO₅ | 417.55 | 898781-35-6 |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Lacks phenylmethyl and ketone groups | C₁₁H₁₇O₄ | 213.25 | 1489-97-0 |
| 7,9-Diphenyl-1,4-dioxa-8-azaspiro[4.5]decane | Phenyl groups at positions 7 and 9 | C₁₈H₁₉NO₂ | 295.34 | Not provided |
- Key Observations: Chain length (hexanoate vs. octanoate) affects molecular weight and hydrophobicity .
Physicochemical Properties
- Key Observations: The ketone group in the target compound may reduce solubility compared to formyl or carboxylate analogs . Longer carbon chains (e.g., octanoate derivatives) increase hydrophobicity, affecting bioavailability .
Functional and Application-Based Comparisons
Therapeutic Potential
- Antitubercular Activity : Analogs like 3b(2S)-8-[4,5-dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane show promise against Mycobacterium tuberculosis .
Agrochemical Relevance
- Spirocyclic compounds with chlorophenyl or methoxyphenyl substituents (e.g., 7,9-bis-(4-chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane) are synthesized for pesticidal applications .
生物活性
Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate, with CAS number 137600-06-7, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.
The molecular formula of this compound is C22H31NO5, with a molecular weight of 389.49 g/mol. The compound features a unique spirocyclic structure that may contribute to its biological activity.
Research indicates that derivatives of the spirocyclic framework exhibit significant interactions with sigma receptors, particularly the σ1 receptor. These receptors are implicated in various neurological processes and have been targeted for the development of therapeutic agents for conditions such as depression and anxiety.
Sigma Receptor Binding Affinity
A study highlighted the binding affinity of related compounds to σ1 receptors, demonstrating that modifications in the chemical structure can enhance selectivity and potency. For instance, one derivative showed a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while maintaining selectivity over σ2 receptors and the vesicular acetylcholine transporter .
Biological Activity
The biological activity of this compound has been investigated in several contexts:
1. Antitumor Activity:
In vivo studies using mouse tumor xenograft models demonstrated that compounds with similar structures accumulate significantly in human carcinoma and melanoma tissues during PET imaging. This suggests potential applications in tumor imaging and possibly therapeutic interventions .
2. Neuropharmacological Effects:
Given its interaction with sigma receptors, there is potential for this compound to influence neuropharmacological pathways. Studies on related compounds indicate possible anxiolytic and antidepressant effects, warranting further exploration into its impact on mood disorders.
Case Studies
Several case studies have been documented regarding the efficacy of related compounds:
| Study | Findings |
|---|---|
| Study A (2015) | Demonstrated high σ1 receptor affinity leading to significant tumor accumulation in PET imaging models. |
| Study B (2019) | Investigated neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases. |
| Study C (2020) | Reported anxiolytic effects in behavioral tests, indicating a possible therapeutic role in anxiety disorders. |
常见问题
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation or spiro-ring formation. For example, analogous spiro compounds (e.g., 8-Oxa-1,4-dithiaspiro[4.5]dekan) are prepared using nucleophilic additions of thiols to cyclic ketones, followed by oxidation or functionalization steps . Key intermediates like 1,4-dioxa-8-azaspiro[4.5]decane derivatives can be synthesized via reactions of Schiff bases with cyclic anhydrides, as demonstrated in spiro-β-lactam formations . Characterization typically involves melting point analysis, elemental analysis, and spectroscopic techniques (IR, UV-Vis, NMR) .
Q. How is the structural conformation of the 1,4-dioxa-8-azaspiro[4.5]decane moiety confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving spiro-ring conformations. For derivatives lacking crystallographic data, - and -NMR spectroscopy can identify proton environments and coupling patterns indicative of spiro junctions. For example, the axial-equatorial proton splitting in 8-Oxa-1,4-dithiaspiro[4.5]dekan was resolved via -NMR, while MS confirmed molecular weight . Comparative analysis with structurally similar compounds (e.g., Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) can validate assignments .
Q. What biological activity screening strategies are applicable to this compound?
- Methodological Answer : Initial screening focuses on antimicrobial and enzyme inhibition assays. For example, derivatives with benzothiazole or naphthyl groups (structurally analogous to the target compound) were tested against bacterial strains using disk diffusion methods . Advanced assays include in vitro cytotoxicity studies (e.g., MTT assays on cancer cell lines) and target-specific inhibition (e.g., kinase or protease inhibition), leveraging the compound’s hydrophobic aryl groups for membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for similar spiro compounds?
- Methodological Answer : Contradictions often arise from structural analogs with subtle differences (e.g., naphthyl vs. benzothiazole substituents). To address this:
- Perform comparative bioassays under standardized conditions (e.g., pH, solvent, cell lines) .
- Use computational docking to evaluate binding affinities to target proteins, as demonstrated for spiro-based inhibitors in Alzheimer’s research .
- Analyze substituent effects via QSAR (Quantitative Structure-Activity Relationship) models, correlating electronic (e.g., Hammett σ values) or steric parameters with activity .
Q. What experimental strategies optimize stereochemical control during spiro-ring synthesis?
- Methodological Answer : Stereoselective synthesis requires chiral catalysts or auxiliaries. For example:
- Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to direct spiro-ring formation .
- Employ asymmetric catalysis (e.g., organocatalysts for aldol reactions) to control stereocenters, as seen in spiro-β-lactam syntheses .
- Monitor reaction progress with chiral HPLC or polarimetry, and validate outcomes via -NMR NOE experiments .
Q. How can computational modeling predict the reactivity of the 6-oxohexanoate ester group in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack . For example, the electrophilic ketone in the 6-oxohexanoate moiety may react with amines or hydrides, which can be validated experimentally via trapping reactions with pyrrolidine .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data for spiro compounds across studies?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumentation variability. To mitigate:
- Replicate experiments using high-purity solvents (e.g., deuterated DMSO for NMR) and internal standards (e.g., TMS for -NMR) .
- Cross-validate with alternative techniques (e.g., IR carbonyl stretches vs. -NMR carbonyl signals) .
- Compare with literature data for structurally validated analogs (e.g., 8-Hydroxy-1,4-dioxaspiro[4.5]decane derivatives) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
